molecular formula C21H23N3O3 B10940341 Azepan-1-yl[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Azepan-1-yl[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B10940341
M. Wt: 365.4 g/mol
InChI Key: IFVUBLWJEAIGLN-UHFFFAOYSA-N
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Description

1-AZEPANYL[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound characterized by its unique structure, which includes an azepane ring, a methoxyphenyl group, and a methylisoxazolo-pyridine moiety

Preparation Methods

Chemical Reactions Analysis

1-AZEPANYL[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-AZEPANYL[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-AZEPANYL[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to allosteric sites on enzymes, thereby modulating their activity. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting various biochemical pathways.

Comparison with Similar Compounds

1-AZEPANYL[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can be compared with other similar compounds, such as:

    4-Methoxyphenyl-1H-indole: Another compound with a methoxyphenyl group, but with an indole moiety instead of an isoxazole-pyridine structure.

    4-Methoxyphenyl-1H-imidazole: Similar in having a methoxyphenyl group, but with an imidazole ring.

The uniqueness of 1-AZEPANYL[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE lies in its combination of the azepane ring and the isoxazole-pyridine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

azepan-1-yl-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C21H23N3O3/c1-14-19-17(21(25)24-11-5-3-4-6-12-24)13-18(22-20(19)27-23-14)15-7-9-16(26-2)10-8-15/h7-10,13H,3-6,11-12H2,1-2H3

InChI Key

IFVUBLWJEAIGLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCCCC4

Origin of Product

United States

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